(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound features a complex structure that includes a fluorophenyl group, a cyclopropane ring, a piperazine moiety, and a furan ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction involving a suitable alkene and a carbene precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Piperazine Coupling: The piperazine moiety is coupled with the cyclopropane intermediate through a nucleophilic substitution reaction.
Furan Ring Attachment: The final step involves the attachment of the furan ring to the piperazine-cyclopropane intermediate through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(benzofuran-2-yl)methanone
Uniqueness
(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-(4-fluorophenyl)cyclopropyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-14-5-3-13(4-6-14)15-12-16(15)18(23)21-7-9-22(10-8-21)19(24)17-2-1-11-25-17/h1-6,11,15-16H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBBQTINPXLLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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